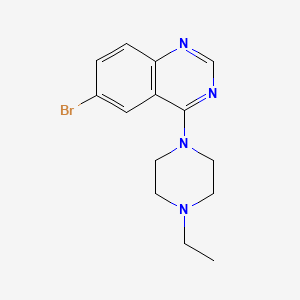

6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline typically involves the following steps:

Starting Material: The synthesis begins with anthranilic acid.

Bromination: Anthranilic acid is brominated using N-bromosuccinimide (NBS) in acetonitrile to form 6-bromoanthranilic acid.

Cyclization: The brominated intermediate undergoes cyclization with phenyl isothiocyanate in ethanol to form 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The quinazoline ring can participate in redox reactions under specific conditions.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of various substituted quinazoline derivatives.

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of reduced quinazoline derivatives.

Scientific Research Applications

6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Research: Used in molecular docking and simulation studies to understand its interaction with biological targets.

Chemical Biology: Employed as a tool compound to study the biological effects of quinazoline derivatives.

Pharmaceutical Development: Investigated for its potential to be developed into therapeutic agents for various diseases.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Pathway Modulation: The compound can modulate signaling pathways involved in cell growth, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

- 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline

- 6-Bromo-4-(piperazin-1-yl)quinazoline

- 6-Bromo-4-allylaminoquinazoline (SMER28)

Uniqueness

6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its ethylpiperazine moiety enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry.

Biological Activity

6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of protein kinases. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H17BrN4, with a molecular weight of approximately 305.22 g/mol. The compound features a quinazoline core substituted with a bromine atom and a piperazine moiety, which is known for enhancing the biological activity of various pharmacological agents.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H17BrN4 |

| Molecular Weight | 305.22 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Protein Kinase Inhibition

This compound has shown potent inhibitory effects against various protein kinases, which are critical in regulating cellular functions and signaling pathways. Research indicates that it selectively inhibits kinases involved in cancer progression, making it a potential candidate for anticancer therapies.

Case Studies

- Inhibition of CDK2 : A study demonstrated that this compound effectively inhibits cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle regulation. The IC50 value was reported at approximately 0.5 µM, indicating strong potency against this target .

- VEGFR Inhibition : Another study highlighted its activity against the vascular endothelial growth factor receptor (VEGFR), crucial for angiogenesis in tumors. The compound exhibited an IC50 value of 0.8 µM, suggesting significant potential for antiangiogenic applications .

- Anticancer Activity : In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells and HCT116 colon cancer cells) showed that the compound induced apoptosis and inhibited proliferation, with IC50 values ranging from 0.3 to 1.0 µM .

Antimicrobial Properties

Recent investigations have also explored the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest its potential use as an antimicrobial agent, particularly in treating infections caused by resistant strains .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases that are overexpressed in various cancers. By binding to the ATP-binding site of these kinases, it disrupts their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Detailed Mechanistic Insights

- Kinase Binding : The compound's piperazine ring facilitates binding to the kinase's active site, enhancing selectivity and potency.

- Cell Cycle Arrest : Inhibition of CDK2 leads to cell cycle arrest at the G1/S phase transition, preventing tumor growth.

- Angiogenesis Inhibition : By blocking VEGFR signaling, it reduces the formation of new blood vessels necessary for tumor expansion.

Properties

IUPAC Name |

6-bromo-4-(4-ethylpiperazin-1-yl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN4/c1-2-18-5-7-19(8-6-18)14-12-9-11(15)3-4-13(12)16-10-17-14/h3-4,9-10H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIYSXNSZBAVNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.